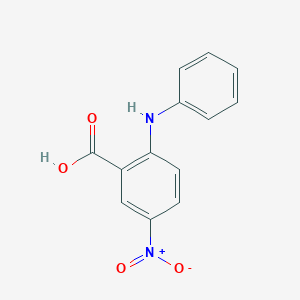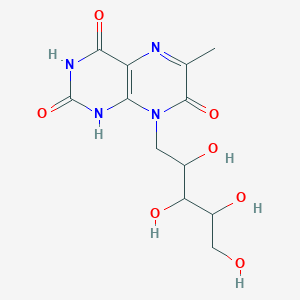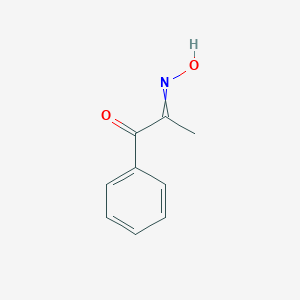
1-Phenyl-1,2-propanedione-2-oxime
Vue d'ensemble
Description
1-Phenyl-1,2-propanedione-2-oxime is an organic compound with the molecular formula C9H9NO2. It is known for its distinctive structure, which includes a phenyl group attached to a propanedione backbone with an oxime functional group. This compound is often used in various chemical reactions and has significant applications in scientific research and industry .
Méthodes De Préparation
1-Phenyl-1,2-propanedione-2-oxime can be synthesized through several methods. One common synthetic route involves the reaction of 1-phenyl-1,2-propanedione with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1-phenyl-1,2-propanedione in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure this compound .
Industrial production methods may vary, but they generally follow similar principles, often with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Phenyl-1,2-propanedione-2-oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The oxime group can participate in substitution reactions, often leading to the formation of new carbon-nitrogen bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Phenyl-1,2-propanedione-2-oxime has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of cyclometalated iridium complexes, which are studied for their photophysical and electrochemical properties.
Biology: The compound is used in the synthesis of hydroimidazothiazoles, which have potential biological activities.
Medicine: It is involved in the synthesis of various pharmaceutical intermediates.
Industry: The compound is used in the colorimetric determination of urea and other analytical applications.
Mécanisme D'action
The mechanism of action of 1-Phenyl-1,2-propanedione-2-oxime involves its ability to form stable complexes with metal ions and participate in various organic reactions. The oxime group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is crucial for its role in synthetic organic chemistry and catalysis .
Comparaison Avec Des Composés Similaires
1-Phenyl-1,2-propanedione-2-oxime can be compared with similar compounds such as:
2-Hydroxyimino-1-phenylpropanone: Similar structure but different reactivity due to the position of the oxime group.
α-Isonitrosopropiophenone: Another isomer with distinct chemical properties.
Propiophenone, isonitroso-: Shares the phenylpropanedione backbone but differs in functional groups.
The uniqueness of this compound lies in its specific reactivity and applications in various fields .
Propriétés
Numéro CAS |
119-51-7 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(2Z)-2-hydroxyimino-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7- |
Clé InChI |
YPINLRNGSGGJJT-YFHOEESVSA-N |
SMILES |
CC(=NO)C(=O)C1=CC=CC=C1 |
SMILES isomérique |
C/C(=N/O)/C(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(=NO)C(=O)C1=CC=CC=C1 |
melting_point |
114.0 °C |
Key on ui other cas no. |
119-51-7 |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
1-phenyl-1,2-propanedione-2-oxime alpha-isonitropropiophenone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
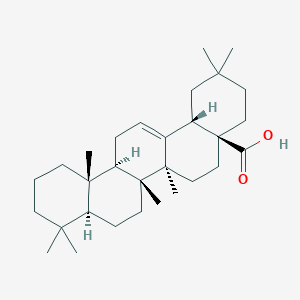
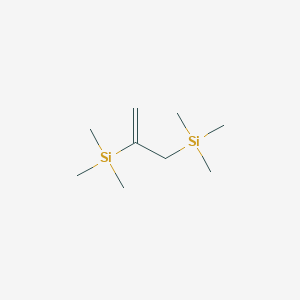
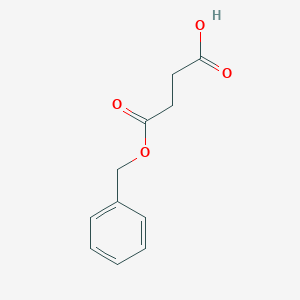

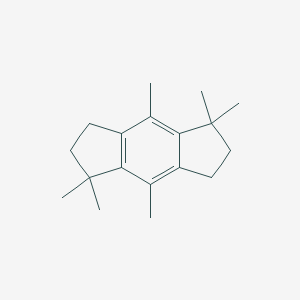
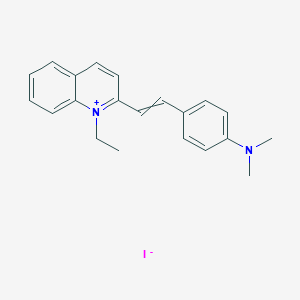
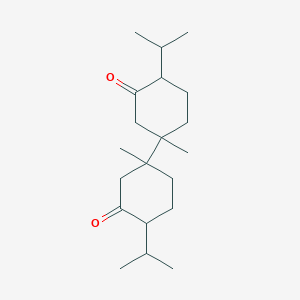
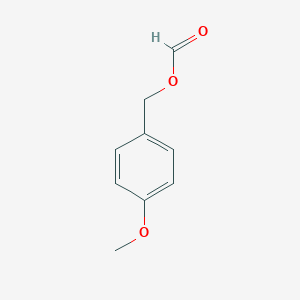
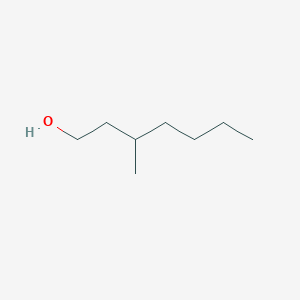
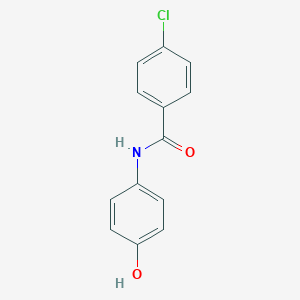
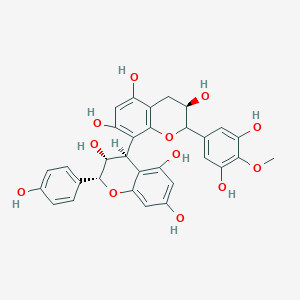
![Benzo[pqr]picene](/img/structure/B93510.png)
